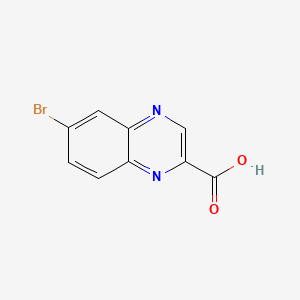
Ácido 6-Bromoquinoxalina-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoquinoxaline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoxaline family. It is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the quinoxaline ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It is known that many bioactive compounds can have broad effects on various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies at the molecular, cellular, and system levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2-carboxylic acid typically involves the bromination of quinoxaline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 6-Bromoquinoxaline-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The choice of brominating agent and solvent can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dicarboxylic acid or reduction to yield 6-aminoquinoxaline-2-carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: 6-Substituted quinoxaline-2-carboxylic acids.
Oxidation Products: Quinoxaline-2,3-dicarboxylic acid.
Reduction Products: 6-Aminoquinoxaline-2-carboxylic acid.
Coupling Products: Biaryl derivatives.
Comparación Con Compuestos Similares
Quinoxaline-2-carboxylic acid: Lacks the bromine atom at the 6th position, making it less reactive in certain substitution reactions.
6-Chloroquinoxaline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
6-Fluoroquinoxaline-2-carboxylic acid: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: 6-Bromoquinoxaline-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.
Propiedades
IUPAC Name |
6-bromoquinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQBDSYRCUORBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709034 |
Source


|
| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103596-11-8 |
Source


|
| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 6-bromoquinoxaline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?
A: The research demonstrates that 6-bromoquinoxaline-2-carboxylic acid significantly interferes with echinomycin biosynthesis in Streptomyces echinatus. When protoplast suspensions of the bacteria were incubated with radiolabeled tryptophan (DL-[benzene ring-U-14C]tryptophan) and exposed to 6-bromoquinoxaline-2-carboxylic acid, there was a marked reduction in the incorporation of the radiolabel into echinomycin. [] This suggests that the compound disrupts the normal utilization of tryptophan, a key precursor, in the echinomycin biosynthetic pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
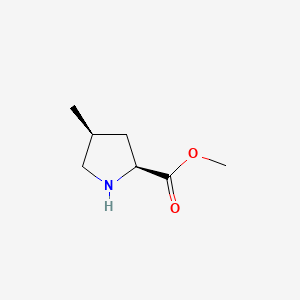
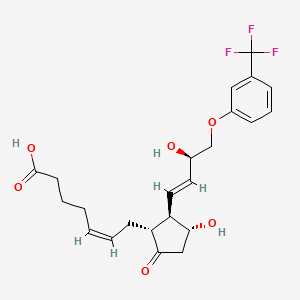



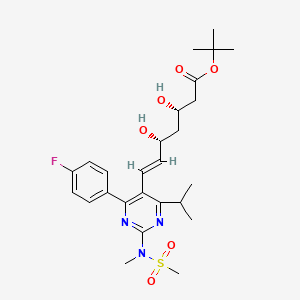
![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
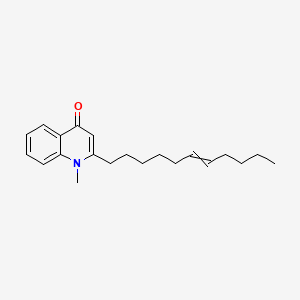

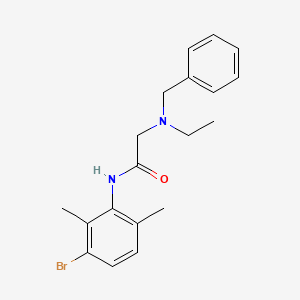
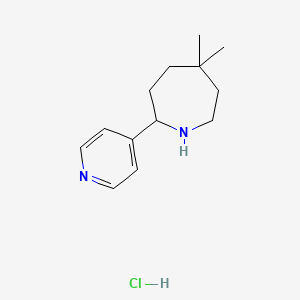
![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
